molecular formula C17H15F3O4 B8759350 Trifop-methyl CAS No. 65722-22-7

Trifop-methyl

Cat. No. B8759350
M. Wt: 340.29 g/mol
InChI Key: MDXGYOOITGBCBW-UHFFFAOYSA-N
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Patent
US04252980

Procedure details

63 g of dimethyl sulfate are added within 5 minutes and at 130° C. to 348 g of anhydrous sodium-2-[4'-(4"-trifluoromethyl-phenoxy)-phenoxy]-propionate, suspended in 1,000 ml of xylene. After the addition, stirring of the mixture is continued for 1 hour, the mixture is cooled at 85° C., at said temperature 200 ml of water and 0.5 ml of H3PO4 are added and, for the separation of the inorganic salts, the mixture is stirred for 10 minutes. After separation of the water phase, the xylene is distilled off. 340 g of methyl-2-[4'-(4"-trifluoromethyl-phenoxy)-phenoxy]-propionate are obtained melting at 142° C. under 0.05 torr. According to gas chromatogram the content of pure final product is 99.4%, the residual content of unreacted acid is 0.6%, which corresponds to a yield of 99.4%.
Quantity
63 g
Type
reactant
Reaction Step One
Name
sodium-2-[4'-(4"-trifluoromethyl-phenoxy)-phenoxy]-propionate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(OC)(O[CH3:5])(=O)=O.[F:8][C:9]([F:30])([F:29])[C:10]1[CH:28]=[CH:27][C:13]([O:14][C:15]2[CH:26]=[CH:25][C:18]([O:19][CH:20]([CH3:24])[C:21]([O-:23])=[O:22])=[CH:17][CH:16]=2)=[CH:12][CH:11]=1.[Na+].O.OP(O)(O)=O>C1(C)C(C)=CC=CC=1>[CH3:5][O:22][C:21](=[O:23])[CH:20]([O:19][C:18]1[CH:25]=[CH:26][C:15]([O:14][C:13]2[CH:12]=[CH:11][C:10]([C:9]([F:29])([F:30])[F:8])=[CH:28][CH:27]=2)=[CH:16][CH:17]=1)[CH3:24] |f:1.2|

Inputs

Step One
Name
Quantity
63 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
sodium-2-[4'-(4"-trifluoromethyl-phenoxy)-phenoxy]-propionate
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=CC=C(OC2=CC=C(OC(C(=O)[O-])C)C=C2)C=C1)(F)F.[Na+]
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0.5 mL
Type
reactant
Smiles
OP(=O)(O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
stirring of the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
ADDITION
Type
ADDITION
Details
are added and, for the separation of the inorganic salts
STIRRING
Type
STIRRING
Details
the mixture is stirred for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
After separation of the water phase
DISTILLATION
Type
DISTILLATION
Details
the xylene is distilled off

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(C(C)OC1=CC=C(C=C1)OC1=CC=C(C=C1)C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 340 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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